molecular formula C12H22N2O3 B1407239 9-Boc-6-oxa-1,9-diazaspiro[3.6]decane CAS No. 1250998-87-8

9-Boc-6-oxa-1,9-diazaspiro[3.6]decane

Cat. No. B1407239
M. Wt: 242.31 g/mol
InChI Key: FUVLJEQUXZZMEG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 9-Boc-6-oxa-1,9-diazaspiro[3.6]decane is C12H22N2O3. It contains total 40 bond(s); 18 non-H bond(s), 1 multiple bond(s), 2 rotatable bond(s), 1 double bond(s), 1 four-membered ring(s), 1 seven-membered ring(s), 1 (thio-) carbamate(s) (aliphatic), 1 secondary amine(s) (aliphatic), 1 ether(s) (aliphatic), and 1 Azetidine(s) .


Physical And Chemical Properties Analysis

9-Boc-6-oxa-1,9-diazaspiro[3.6]decane has a molecular weight of 242.31 g/mol. It contains total 39 atom(s); 22 Hydrogen atom(s), 12 Carbon atom(s), 2 Nitrogen atom(s), and 3 Oxygen atom(s) .

Scientific Research Applications

Photocatalytic Applications

One area where compounds similar to 9-Boc-6-oxa-1,9-diazaspiro[3.6]decane could potentially find application is in photocatalysis. Compounds with unique structural features often serve as catalysts or modifiers in photocatalytic processes, improving the efficiency of light-driven chemical reactions. For instance, materials like (BiO)_2CO_3 have been studied for their photocatalytic properties, where modification strategies aim to enhance visible light absorption and utilization for environmental cleanup and energy applications (Ni et al., 2016).

Optical and Electronic Applications

Compounds with unique electronic and optical properties are of interest in developing new materials for optoelectronics, including sensors, display technologies, and light-emitting devices. For example, BODIPY-based materials have attracted attention for their potential in medical diagnostics, treatment, and as functional materials in organic light-emitting diodes (OLEDs) due to their high fluorescent intensity and low toxicity (Marfin et al., 2017).

Environmental Monitoring

Compounds with specific chemical functionalities are also explored for environmental monitoring applications, such as sensors for detecting pollutants or assessing water quality. Microbial fuel cells (MFCs), for instance, have been utilized as biological oxygen demand (BOD) sensors in wastewater treatment, showcasing how chemical and biological systems can integrate to address environmental challenges (Sonawane et al., 2020).

Energy Storage and Conversion

In the energy sector, compounds are explored for their roles in fuel cells and batteries, contributing to the development of renewable energy technologies. The direct borohydride fuel cell (DBFC) is one example where chemical compounds facilitate the conversion of chemical energy into electricity, underscoring the importance of materials science in advancing energy solutions (Ma et al., 2010).

properties

IUPAC Name

tert-butyl 9-oxa-1,6-diazaspiro[3.6]decane-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-11(2,3)17-10(15)14-6-7-16-9-12(8-14)4-5-13-12/h13H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUVLJEQUXZZMEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCC2(C1)CCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Boc-6-oxa-1,9-diazaspiro[3.6]decane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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